molecular formula C36H63NO21 B1239584 methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}octanoate

methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}octanoate

Número de catálogo: B1239584
Peso molecular: 845.9 g/mol
Clave InChI: GYEHUDFSLYCYMM-VQIHNLMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}nonanoate is an amino tetrasaccharide that is the 9-(methoxycarbonyl)-1-nonyl derivative of the Lewis Y polysaccharide.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods, including condensation reactions and glycosylation, as demonstrated in studies like those by Piskorz et al. (1984) and Jain et al. (1988). These methods are pivotal in understanding the structural composition and potential applications of the compound (Piskorz et al., 1984) (Jain et al., 1988).

  • Mucin Fragments Study : Research by Thomas et al. (1989) highlights the synthesis of synthetic mucin fragments, indicating potential applications in understanding mucin structure and possibly in the development of mucin-mimicking materials (Thomas et al., 1989).

  • Modified Assay Procedures : The work of Sykes et al. (1983) shows the use of this compound in modified assay procedures, particularly for enzymes like GDP-L-fucose: 2-acetamido-2-deoxy-beta-D-glucopyranoside-(1 leads to 4)-alpha-L-fucosyltransferase, which are crucial in glycan analysis (Sykes et al., 1983).

  • Nitrophenyl Oligosaccharide Synthesis : Jain et al. (1992) and Watt et al. (2000) discuss the synthesis of nitrophenyl oligosaccharides containing this compound, highlighting its role in the development of advanced glycoconjugates for biochemical applications (Jain et al., 1992) (Watt et al., 2000).

  • Glycosylation for Xyloglucan-Related Structures : Research also involves the synthesis of oligosaccharides related to xyloglucan, where this compound plays a role in the glycosylation process, as indicated by Watt et al. (1996) (Watt et al., 1996).

  • Tumor-Associated Antigen Study : Jackson et al. (2009) explored the conformational behavior of a tumor-associated carbohydrate antigen containing this compound, which could be crucial in cancer research and drug development (Jackson et al., 2009).

  • Neoglycoprotein Synthesis : Amer et al. (2003) synthesized neoglycoproteins containing trisaccharides related to this compound, which are important in immunological studies, particularly in understanding the surface antigens of parasites like Toxocara larvae (Amer et al., 2003).

  • Analysis of Glycosidic Linkages : Bennek et al. (1986) demonstrated the analysis of linkage positions in residues related to this compound, which is essential in understanding the structural aspects of glycosides (Bennek et al., 1986).

Propiedades

Fórmula molecular

C36H63NO21

Peso molecular

845.9 g/mol

Nombre IUPAC

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate

InChI

InChI=1S/C36H63NO21/c1-15-22(42)25(45)28(48)34(52-15)57-31-21(37-17(3)40)33(51-12-10-8-6-5-7-9-11-20(41)50-4)55-19(14-39)30(31)56-36-32(27(47)24(44)18(13-38)54-36)58-35-29(49)26(46)23(43)16(2)53-35/h15-16,18-19,21-36,38-39,42-49H,5-14H2,1-4H3,(H,37,40)/t15-,16-,18+,19+,21+,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-/m0/s1

Clave InChI

GYEHUDFSLYCYMM-VQIHNLMTSA-N

SMILES isomérico

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)O)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.